4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (hereafter referred to as the target compound) is a benzohydrazide derivative featuring a 4-methylbenzothiazole moiety and a 3,5-dimethylpiperidine sulfonyl group. Benzohydrazides are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-11-15(2)13-26(12-14)31(28,29)18-9-7-17(8-10-18)21(27)24-25-22-23-20-16(3)5-4-6-19(20)30-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRDZPKEWBWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzothiazole: The final step involves coupling the piperidine-sulfonyl intermediate with a benzothiazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The target compound’s structure is defined by:
- Benzohydrazide backbone : Common in antimicrobial and antitumor agents .
- 4-Methyl-1,3-benzothiazole : Imparts electron-withdrawing effects and influences receptor binding.
- 3,5-Dimethylpiperidin-1-yl sulfonyl : Enhances solubility and steric bulk compared to simpler sulfonamides.
Table 1: Structural Comparison with Analogues
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The target compound’s higher logP (predicted) compared to pyridine or oxadiazole derivatives suggests better membrane permeability.
- Solubility : The sulfonyl group and dimethylpiperidine may enhance aqueous solubility relative to brominated or methoxy-substituted analogues.
Biological Activity
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS Number: 474621-87-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 378.57 g/mol. The structure features a benzothiazole moiety, which is often associated with various biological activities.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
1. Antioxidant Activity
Several studies have shown that benzothiazole derivatives possess significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
2. Anticancer Properties
Research has suggested that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can exhibit inhibitory effects against a variety of pathogens, including bacteria and fungi.
4. Enzyme Inhibition
The compound's sulfonamide group may confer inhibition against specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
Case Studies and Research Findings
A study published in MDPI highlighted the structural analysis of similar benzothiazole derivatives and their biological potential. The research indicated promising results in enzyme inhibition assays, particularly against AChE and BuChE, which are crucial targets in Alzheimer's disease treatment .
Another investigation focused on multitargeted ligands derived from benzothiazole structures. Compounds were assessed for their ability to inhibit multiple targets related to neurodegeneration, showcasing IC50 values in the low micromolar range .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization strategies :
- Monitor reactions using TLC or HPLC to track intermediate formation.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents .
- Control temperature rigorously during sulfonylation to minimize side reactions .
Advanced: How can crystallographic data (e.g., bond angles, torsion angles) inform structure-activity relationships (SAR) for this compound?
Answer:
X-ray crystallography (using software like SHELXL ) reveals:
- Sulfonamide geometry : The S–N bond length (~1.63 Å) and dihedral angles between the piperidine and benzothiazole rings influence steric interactions with biological targets .
- Hydrogen-bonding networks : The hydrazide group forms H-bonds with active-site residues (e.g., in enzymes), which can be correlated with bioactivity data .
- Piperidine conformation : 3,5-Dimethyl substitution induces chair conformation, enhancing hydrophobic interactions in target binding pockets .
Q. Methodological steps :
- Refine crystallographic data with SHELX to calculate electron density maps and validate molecular geometry .
- Compare torsion angles (e.g., C–S–N–C) with analogs to identify structural motifs linked to activity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques :
Q. Interpretation :
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring .
- Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) with retention time matching reference standards .
Advanced: How can computational modeling predict potential biological targets, and what limitations apply?
Answer:
Methods :
Q. Limitations :
- False positives may arise due to flexible piperidine and benzothiazole moieties, requiring MD simulations (>100 ns) to assess binding stability .
- Solvent effects (e.g., DMSO in assays) are often underrepresented in docking studies .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
Protocol :
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Monitor bacterial viability at 0–24 hours post-treatment (compound concentration: 2× MIC) .
- Cytotoxicity control : Test on mammalian cells (e.g., HEK293) via MTT assay to ensure selectivity .
Q. Troubleshooting :
- Low solubility in aqueous media: Use DMSO stocks (<1% v/v) with sonication .
Advanced: How can contradictory bioactivity data between analogs be resolved methodologically?
Answer:
Approach :
Structural alignment : Overlay crystallographic data of analogs to identify critical substituents (e.g., 3,5-dimethyl vs. 4-methyl piperidine) .
Assay standardization : Re-test compounds under identical conditions (pH, temperature, cell lines) .
Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. Case study :
- Analog with 4-methylpiperidine showed higher cytotoxicity but lower antimicrobial activity than 3,5-dimethyl derivatives, likely due to altered membrane permeability .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate organic (compound in DCM) and aqueous phases to remove polar byproducts .
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate → methanol) .
- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation .
Advanced: How can tandem MS/MS fragmentation patterns aid in structural elucidation?
Answer:
- Fragmentation pathways :
- Data interpretation :
Basic: What solvent systems are optimal for stability studies under physiological conditions?
Answer:
- PBS (pH 7.4) : Assess hydrolysis of the sulfonamide group via HPLC over 24–72 hours .
- DMSO-water (1:4 v/v) : Evaluate aggregation-prone intermediates using dynamic light scattering .
Advanced: What statistical models are recommended for DoE (Design of Experiments) in reaction optimization?
Answer:
- Response surface methodology (RSM) : Model factors (temperature, catalyst loading) vs. responses (yield, purity) .
- Plackett-Burman design : Screen critical variables (e.g., solvent polarity, reaction time) with minimal runs .
- Validation : Confirm predictions via confirmatory runs (n=3) and calculate p-values for significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
